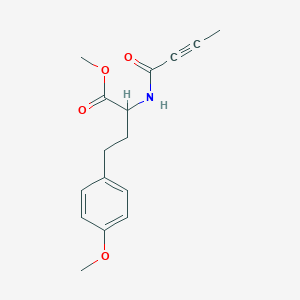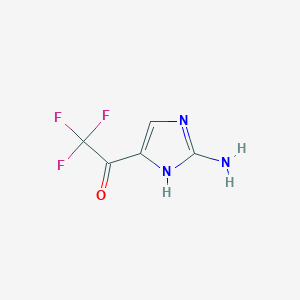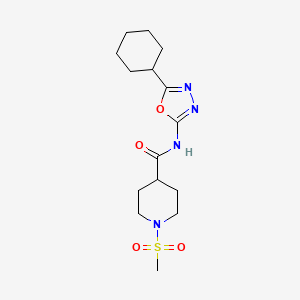
Methyl 2-(but-2-ynoylamino)-4-(4-methoxyphenyl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(but-2-ynoylamino)-4-(4-methoxyphenyl)butanoate, commonly known as MABP, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. MABP is a synthetic compound that belongs to the class of amides and esters. It has a molecular formula of C18H21NO4 and a molecular weight of 315.36 g/mol. In
Mechanism of Action
The mechanism of action of MABP is not fully understood, but it is believed to be related to its ability to interact with biological molecules, such as proteins and nucleic acids. MABP has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2, which is involved in the production of inflammatory mediators. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MABP has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that MABP can inhibit the proliferation of cancer cells, reduce the production of inflammatory mediators, and induce apoptosis. In vivo studies have shown that MABP can reduce tumor growth and inflammation in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using MABP in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Another advantage is its versatility, as it can be used in a variety of assays and experiments. However, one limitation is its relatively high cost compared to other compounds. Another limitation is its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on MABP. One direction is the design and synthesis of new compounds based on the MABP scaffold with improved pharmacological properties. Another direction is the development of new drug delivery systems using MABP as a carrier. Additionally, further studies are needed to fully understand the mechanism of action of MABP and its potential applications in various fields.
Synthesis Methods
MABP can be synthesized using a variety of methods, including the reaction of methyl 4-(4-methoxyphenyl)but-2-ynoate with but-2-ynoyl chloride in the presence of a base, such as triethylamine. Another method involves the reaction of methyl 4-(4-methoxyphenyl)but-2-ynoate with but-2-ynoyl isocyanate in the presence of a catalyst, such as 1,8-diazabicyclo[5.4.0]undec-7-ene. Both methods result in the formation of MABP with high yields and purity.
Scientific Research Applications
MABP has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, MABP has been shown to have anti-cancer, anti-inflammatory, and anti-microbial activities. It has also been studied for its potential use as a drug delivery system due to its ability to form stable complexes with various drugs. In drug discovery, MABP has been used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties. In material science, MABP has been studied for its potential use as a monomer for the synthesis of polymers with unique properties.
properties
IUPAC Name |
methyl 2-(but-2-ynoylamino)-4-(4-methoxyphenyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-4-5-15(18)17-14(16(19)21-3)11-8-12-6-9-13(20-2)10-7-12/h6-7,9-10,14H,8,11H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUGMMSQSLTYVTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC(CCC1=CC=C(C=C1)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(but-2-ynamido)-4-(4-methoxyphenyl)butanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2870145.png)
![2-((2-hydroxyethyl)amino)-1-(5-(3-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2870148.png)

![4-Methyl-6-[4-(prop-2-yn-1-yl)piperazin-1-yl]-2-(propan-2-yl)pyrimidine](/img/structure/B2870150.png)
![3-amino-7,7-dimethyl-N-(4-nitrophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2870152.png)
![1-Methyl-4H-pyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B2870153.png)
![4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride](/img/structure/B2870154.png)
![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(4-(trifluoromethyl)phenyl)urea](/img/structure/B2870156.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2870161.png)
![8-methyl-2-[(E)-2-naphthalen-1-ylethenyl]indolizine](/img/structure/B2870164.png)


![4-methyl-5-[(methylamino)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B2870167.png)